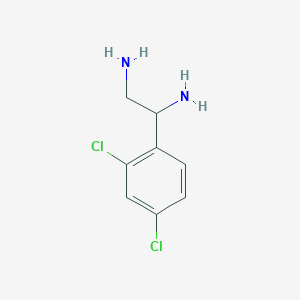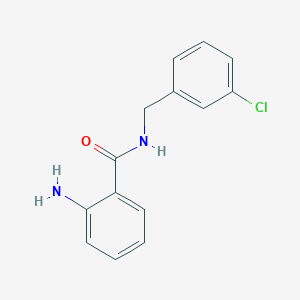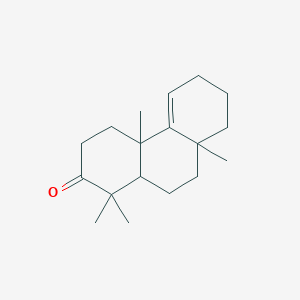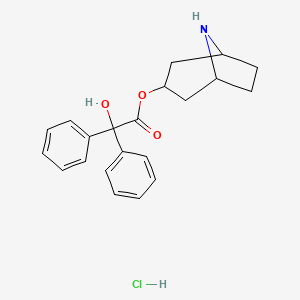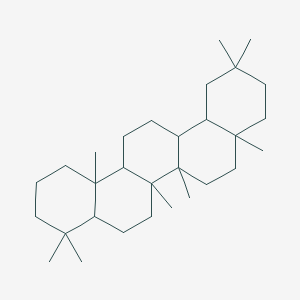
18alpha(H)-OLEANANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18alpha(H)-OLEANANE is a triterpenoid compound that belongs to the oleanane family. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its presence in certain plant resins and has been studied for its potential medicinal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 18alpha(H)-OLEANANE typically involves the cyclization of squalene, a linear triterpene, through a series of enzymatic or chemical reactions. The process can be complex and requires precise control of reaction conditions to ensure the correct formation of the oleanane structure.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plant resins, followed by purification processes. Alternatively, biotechnological methods using genetically engineered microorganisms to produce the compound from simpler precursors are being explored.
Análisis De Reacciones Químicas
Types of Reactions: 18alpha(H)-OLEANANE can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can convert carbonyl groups to hydroxyl groups.
Substitution: The replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for the synthesis of other complex triterpenoids.
Biology: Investigated for its role in plant defense mechanisms and its potential as a bioactive compound.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the formulation of natural products and cosmetics due to its potential health benefits.
Mecanismo De Acción
The mechanism of action of 18alpha(H)-OLEANANE involves its interaction with various molecular targets and pathways. It may exert its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in inflammation, cell proliferation, and microbial growth. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Beta-amyrin: Another triterpenoid with a similar structure but different stereochemistry.
Lupeol: A triterpenoid with a different ring structure but similar biological activities.
Ursane: A triterpenoid with a similar backbone but different functional groups.
Uniqueness: 18alpha(H)-OLEANANE is unique due to its specific stereochemistry and the presence of certain functional groups that confer distinct biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNKUCWWHVTTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)




